3,3-Bis(phenylsulfanyl)butan-2-ol
Description
Properties
CAS No. |
62870-18-2 |
|---|---|
Molecular Formula |
C16H18OS2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,3-bis(phenylsulfanyl)butan-2-ol |
InChI |
InChI=1S/C16H18OS2/c1-13(17)16(2,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13,17H,1-2H3 |
InChI Key |
XHFUSWKAEPABPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Phenoxy-1-(phenylsulfonyl)butan-2-ol ()
- Structure: Contains a sulfonyl (-SO₂-) group and a phenoxy (-OPh) group.
- Synthesis : Prepared via n-BuLi-mediated reaction in THF, followed by column chromatography.
- Key Data : Enantiomeric excess (7% ee) in asymmetric transfer hydrogenation (ATH) reactions highlights stereochemical challenges compared to 3,3-Bis(phenylsulfanyl)butan-2-ol, where the absence of a sulfonyl group may reduce steric hindrance and alter catalytic activity .
- Spectroscopy : IR (1596 cm⁻¹ for aromatic C=C) and NMR data (δ 1.35 ppm for CH₃) provide benchmarks for structural validation of analogous alcohols .
4-(Phenylsulfanyl)butan-2-one ()
- Structure : Ketone derivative with a phenylsulfanyl group at C3.
- Bioactivity: Acts as a non-competitive tyrosinase inhibitor (IC₅₀ < arbutin/PTU), suppressing melanogenesis in zebrafish. This contrasts with alcohol derivatives like 3,3-Bis(phenylsulfanyl)butan-2-ol, where the hydroxyl group may enhance solubility or hydrogen-bonding interactions in biological systems .
(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol ()
- Structure : Sulfonyl (-SO₂-) group at C4 and stereogenic centers at C2 and C3.
- Application: Intermediate in Vitamin D₂ synthesis.
Physical and Chemical Properties
Boiling Points and Solubility
- Alcohol Derivatives : Linear alcohols (e.g., butan-1-ol, pentan-1-ol) exhibit higher boiling points than branched isomers due to increased surface area (). For 3,3-Bis(phenylsulfanyl)butan-2-ol, the bulky PhS groups may lower volatility compared to simpler alcohols like propan-1-ol .
- Solubility : Sulfanyl groups enhance lipophilicity, whereas sulfonyl derivatives (e.g., ) are more polar and water-soluble.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 3,3-Bis(phenylsulfanyl)butan-2-ol, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The synthesis of thiol-containing alcohols like 3,3-Bis(phenylsulfanyl)butan-2-ol typically employs nucleophilic substitution or thiol-ene reactions. For example, analogous compounds (e.g., (2R,3S)-3-Mercaptobutan-2-ol) are synthesized via stereoselective thiol addition to α,β-unsaturated ketones under controlled pH and temperature . Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Lewis acids like BF₃·Et₂O) can enhance regioselectivity. Kinetic vs. thermodynamic control should be evaluated using time-resolved NMR or HPLC to monitor intermediates .
Q. What spectroscopic techniques are most effective for characterizing 3,3-Bis(phenylsulfanyl)butan-2-ol, and how do conflicting data arise?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., vicinal coupling in diastereomers) and NOESY for spatial proximity .
- FT-IR : Confirm hydroxyl and thioether groups via O–H (3200–3600 cm⁻¹) and C–S (600–700 cm⁻¹) stretches.
Discrepancies may arise from solvent effects (e.g., DMSO-d₆ broadening OH signals) or dynamic equilibria (e.g., rotamers). Use variable-temperature NMR to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry predict the stereoelectronic effects of 3,3-Bis(phenylsulfanyl)butan-2-ol, and what experimental validations are required?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Conformational stability : Compare energy barriers for thioether rotamers .
- Hydrogen-bonding interactions : Map electrostatic potentials to predict solvation or catalytic behavior.
Validate with X-ray crystallography (e.g., Cambridge Structural Database analogs) or experimental dipole moment measurements .
Q. What strategies resolve contradictions in catalytic activity data for sulfur-containing alcohols in asymmetric synthesis?
- Methodological Answer : Contradictions often stem from:
- Substrate specificity : Test diverse substrates (e.g., aldehydes vs. ketones) to identify scope limitations .
- Impurity effects : Use high-purity batches (>99%, verified via HPLC) and quantify trace metal contaminants (e.g., ICP-MS) that may alter reactivity .
Statistical tools like Design of Experiments (DoE) can isolate critical variables (e.g., temperature, catalyst loading) .
Q. How do solvent and counterion choices influence the electrochemical behavior of 3,3-Bis(phenylsulfanyl)butan-2-ol in redox applications?
- Methodological Answer : Electrochemical studies (cyclic voltammetry, EIS) in aprotic solvents (e.g., acetonitrile) reveal redox potentials influenced by:
- Counterions : Larger ions (e.g., PF₆⁻ vs. BF₄⁻) stabilize charged intermediates, shifting reduction peaks .
- Water content : Trace H₂O in non-aqueous systems can protonate thiolate intermediates, altering mechanism pathways. Use Karl Fischer titration to control moisture .
Key Notes
- Methodological Focus : Emphasized experimental design, validation, and error analysis to address research rigor.
- Advanced Topics : Integrated computational modeling, electrochemical optimization, and statistical tools for high-impact research scenarios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
